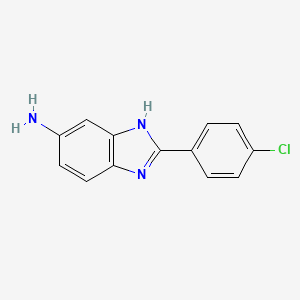
2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 3-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the guanidine linkage. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and to minimize any potential side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Halogenated or alkylated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s guanidine group is known to form strong hydrogen bonds and electrostatic interactions with target molecules, which can result in inhibition or activation of biological pathways. Detailed studies have shown that this compound can inhibit certain enzymes involved in disease processes, making it a potential candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,6-dimethylpyrimidin-2-yl)-1-phenylguanidine
- 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methylphenyl)guanidine
- 2-(4,6-dimethylpyrimidin-2-yl)-1-(2-methylphenyl)guanidine
Uniqueness
2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine stands out due to its specific substitution pattern on the pyrimidine and phenyl rings, which imparts unique chemical and biological properties. The presence of the 3-methyl group on the phenyl ring, in particular, influences its reactivity and interaction with molecular targets, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-9-5-4-6-12(7-9)18-13(15)19-14-16-10(2)8-11(3)17-14/h4-8H,1-3H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLFGAGCBRIDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=NC2=NC(=CC(=N2)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Thioxo-1-(trifluoromethyl)-2,3,5,6-tetrahydrobenzo[h]isoquinoline-4-carbonitrile](/img/structure/B7765262.png)




![6-amino-7-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidine-3,5(2H)-dione](/img/structure/B7765294.png)


![(5E)-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B7765311.png)


![2-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]indene-1,3-dione](/img/structure/B7765321.png)

